3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)8-11(18)16-6-4-10(5-7-16)17-12(19)9-15-13(17)20/h10H,4-9H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIVKYSIUVTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the acylation of piperidine with 3,3-dimethylbutanoyl chloride, followed by cyclization with imidazolidine-2,4-dione .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolidine-2,4-dione derivatives are widely studied for their biological activities, particularly their interactions with adrenergic and serotonin receptors. Below is a detailed comparison of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione with structurally related compounds, focusing on receptor affinity, antiarrhythmic efficacy, and substituent effects.
Structural Analogues and Receptor Affinity
Key structural variations among imidazolidine-2,4-dione derivatives lie in their substituents, which critically influence receptor binding and activity.
| Compound Name | Substituent at 3-Position | α1-Adrenoreceptor Affinity (Ki, nM) | Antiarrhythmic Activity (Prophylactic/Therapeutic) |
|---|---|---|---|
| 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12) | Aminoalkyl-piperazine moiety | 13.9 | High |
| This compound | Acylated piperidine (3,3-dimethylbutanoyl group) | Not reported | Not reported |
Key Observations:
- Compound 12 (from the provided study) exhibits potent α1-adrenoreceptor binding (Ki = 13.9 nM) and strong antiarrhythmic activity in adrenaline-induced models. Its aminoalkyl-piperazine substituent likely enhances interactions with the receptor’s hydrophobic pocket .
- This compound features an acylated piperidine group instead of an aminoalkyl chain. This substitution may reduce α1-adrenoreceptor affinity due to decreased basicity and altered steric hindrance, though experimental data are lacking.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 3,3-dimethylbutanoyl group increases lipophilicity (predicted logP > 2.5) compared to aminoalkyl derivatives like Compound 12 (logP ~1.8–2.0). Higher lipophilicity may improve membrane permeability but could also affect metabolic stability .
- In contrast, aminoalkyl derivatives (e.g., Compound 12) may undergo slower oxidative metabolism, prolonging their half-life.
Antiarrhythmic Mechanisms
- Compound 12 demonstrates a prophylactic and therapeutic effect in arrhythmia models, attributed to α1-adrenoreceptor blockade, which stabilizes cardiac excitability .
- For this compound, the absence of a basic amino group (critical for α1-receptor binding) suggests alternative mechanisms. Potential targets could include sodium or potassium ion channels, common to other hydantoin derivatives like phenytoin.
Biological Activity
The compound 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an imidazolidine core with a piperidine moiety, which is known to influence its biological effects. The presence of the 3,3-dimethylbutanoyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing imidazolidine and piperidine rings have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of piperidine exhibit significant inhibition of cell proliferation in human ovarian cancer (A2780) and prostate cancer (PC3) cell lines .
- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell cycle regulation, leading to increased cell death in malignant cells.
Case Study 1: Anticancer Activity
A study investigated the effects of a related piperidine derivative on A2780 ovarian cancer cells. The compound exhibited an IC50 value in the low nanomolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
Another study examined the antimicrobial efficacy of similar imidazolidine derivatives against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in bacterial and fungal viability at concentrations as low as 10 µM, suggesting potential therapeutic applications in infectious diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Activity Type | IC50 (µM) | Target Cell Line/Pathogen |
|---|---|---|---|---|
| Compound A | Structure A | Anticancer | 0.5 | A2780 |
| Compound B | Structure B | Antimicrobial | 10 | Staphylococcus aureus |
| Compound C | Structure C | Anticancer | 0.8 | PC3 |
| Compound D | Structure D | Antifungal | 5 | Candida albicans |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
